PZ-Pro-OH

Description

BenchChem offers high-quality PZ-Pro-OH suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about PZ-Pro-OH including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

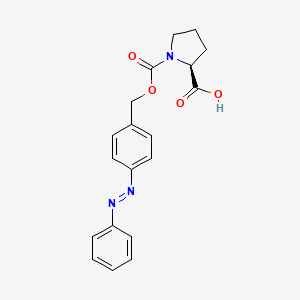

IUPAC Name |

(2S)-1-[(4-phenyldiazenylphenyl)methoxycarbonyl]pyrrolidine-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O4/c23-18(24)17-7-4-12-22(17)19(25)26-13-14-8-10-16(11-9-14)21-20-15-5-2-1-3-6-15/h1-3,5-6,8-11,17H,4,7,12-13H2,(H,23,24)/t17-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMZPSHULEFQAGI-KRWDZBQOSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)OCC2=CC=C(C=C2)N=NC3=CC=CC=C3)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](N(C1)C(=O)OCC2=CC=C(C=C2)N=NC3=CC=CC=C3)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

understanding the function of Z-proline derivatives

An In-Depth Technical Guide to the Function and Application of Z-Proline and Its Derivatives in Modern Chemistry and Drug Discovery

Abstract

This technical guide offers an in-depth exploration of the multifaceted roles of N-benzyloxycarbonyl-L-proline (Z-L-proline) and its diverse derivatives, tailored for researchers, scientists, and professionals in drug development. Moving beyond a singular definition, this document elucidates the function of Z-proline from its foundational application as a protected amino acid in peptide synthesis to its conceptual linkage with the burgeoning field of asymmetric organocatalysis. We will dissect the mechanisms that empower the proline scaffold to induce stereoselectivity and examine how advanced derivatives, including substituted prolines and peptide bond isosteres, serve as powerful tools to modulate molecular conformation, stability, and biological activity. Through detailed protocols, mechanistic diagrams, and a case study on enzyme inhibitors, this guide provides field-proven insights into the causality behind experimental choices, equipping the reader with a comprehensive understanding of how to leverage the unique structural and functional properties of proline derivatives in contemporary chemical and pharmaceutical research.

The Foundational Role of Z-L-Proline

The journey into the functional complexity of proline derivatives begins with a molecule fundamental to peptide chemistry: Z-L-proline. Its utility stems from the strategic, temporary masking of the proline nitrogen, which enables controlled chemical transformations.

Chemical Identity and Core Properties

Z-L-proline is an amino acid derivative where the secondary amine of the proline ring is protected by a benzyloxycarbonyl group, commonly abbreviated as "Z" or "Cbz".[1][2] This protecting group is instrumental in peptide synthesis, preventing the highly reactive amine from engaging in undesired side reactions during the formation of peptide bonds.[1]

The Z-group is valued for its stability under a wide range of reaction conditions, including those that are mildly acidic or basic. Its primary mode of removal is through hydrogenolysis (catalytic hydrogenation), a clean and efficient process that yields the deprotected amine, toluene, and carbon dioxide, simplifying purification. This orthogonality—the ability to be removed under conditions that do not affect other common protecting groups (like Boc or Fmoc)—makes it a versatile tool in complex multi-step syntheses.[1]

Z-Proline as a Chiral Building Block

Beyond its role as a protected amino acid, Z-L-proline is a valuable chiral building block in asymmetric synthesis.[2] Its rigid, stereochemically defined pyrrolidine ring serves as a scaffold to introduce chirality into a target molecule. Chemists can leverage the inherent (S)-configuration of natural L-proline to construct complex molecules with specific, predictable three-dimensional architectures. This is particularly crucial in the pharmaceutical industry, where the stereochemistry of a drug candidate can dictate its efficacy and safety.[2][3]

The typical workflow involves incorporating the Z-proline unit and then using its defined stereocenter to direct the stereochemical outcome of subsequent reactions before or after the eventual deprotection of the nitrogen.

Application in Peptide Synthesis

In both solution-phase and solid-phase peptide synthesis (SPPS), Z-proline is a key component for incorporating proline residues into a growing peptide chain.[1] Proline's unique cyclic structure introduces a "kink" or turn in the peptide backbone, significantly influencing the peptide's secondary structure and overall conformation. The use of Z-proline allows for precise control over this process. It is particularly important in the synthesis of cyclic peptides, which often exhibit enhanced stability and biological activity due to their constrained conformations.[2]

The Proline Scaffold in Asymmetric Organocatalysis

While the protected amine of Z-proline prevents it from acting as a direct catalyst, understanding the catalytic power of the unprotected proline scaffold is essential. Z-proline is often the precursor for synthesizing more complex proline-based catalysts, and the principles of proline organocatalysis are central to the function of many of its derivatives.[4][5] Proline and its analogues are lauded as "the simplest enzymes" for their ability to catalyze reactions with high stereoselectivity through biomimetic mechanisms.[6]

Principle of Proline Organocatalysis

Proline's catalytic efficacy arises from its bifunctional nature: the secondary amine acts as a nucleophile, while the carboxylic acid acts as a Brønsted acid/base co-catalyst.[6][7] This allows it to activate substrates through two primary pathways:

-

Enamine Catalysis: Proline reacts with a carbonyl compound (like a ketone or aldehyde) to form a nucleophilic enamine intermediate. This enamine is more reactive than the corresponding enolate and can attack electrophiles.[8][9]

-

Iminium Catalysis: Proline reacts with an α,β-unsaturated carbonyl to form an iminium ion. This transformation lowers the LUMO (Lowest Unoccupied Molecular Orbital) of the substrate, making it more susceptible to attack by nucleophiles.[10]

The Catalytic Cycle: An Enamine-Based Aldol Reaction

The asymmetric aldol reaction is a classic example of proline's catalytic power. The mechanism, first elucidated by List and Barbas, proceeds through a well-defined catalytic cycle that regenerates the catalyst.[11]

Causality in the Mechanism: The formation of the enamine (I) is the crucial activation step, transforming the weakly nucleophilic ketone into a potent one. The stereochemical outcome is determined in the subsequent carbon-carbon bond-forming step (TS), where the chiral proline scaffold directs the facial selectivity of the attack.

The Zimmerman-Traxler Model for Stereoselectivity

The high degree of stereoselectivity observed in proline-catalyzed reactions is explained by a highly organized, chair-like six-membered transition state, analogous to the Zimmerman-Traxler model.[8][12] In this model, the proline's carboxylate group acts as an intramolecular Brønsted acid, forming a hydrogen bond with the aldehyde's oxygen. This rigid arrangement minimizes steric hindrance and dictates that the aldehyde's substituent occupies an equatorial position, leading to a strong preference for one enantiomer of the product.[12]

Advanced Proline Derivatives in Drug Discovery

Modern drug discovery leverages proline derivatives that go far beyond the simple Z-protected form. These analogues are designed to precisely control molecular conformation, introduce new functionalities, and enhance pharmacokinetic properties.

Modulating Conformation: 4-Substituted Prolines

Substituting the proline ring at the C4 position is a powerful strategy for influencing the conformation of peptides and proteins.[13] The nature and stereochemistry of the substituent dictate the "puckering" of the five-membered ring, which can exist in two primary low-energy conformations: Cγ-exo (down) and Cγ-endo (up). This, in turn, strongly influences the cis/trans isomerism of the preceding peptide bond.

Fluorine substitution is a prime example. Due to a powerful stereoelectronic gauche effect between the electronegative fluorine atom and the ring amide, (4R)-fluoroproline (Flp) strongly favors a Cγ-exo pucker, while (4S)-fluoroproline (flp) favors a Cγ-endo pucker.[5][13][14] This predictable control over local geometry is used to stabilize desired protein folds, such as the collagen triple helix, or to lock a peptide ligand into its bioactive conformation.[5][15]

| Proline Derivative | Substituent | Preferred Pucker | Impact on Preceding Xaa-Pro Bond |

| (4R)-Hydroxyproline | -OH | Cγ-exo | Favors trans isomer |

| (4S)-Hydroxyproline | -OH | Cγ-endo | Favors cis isomer |

| (4R)-Fluoroproline | -F | Cγ-exo | Strongly favors trans isomer |

| (4S)-Fluoroproline | -F | Cγ-endo | Strongly favors cis isomer |

"Proline Editing": A Workflow for Peptide Functionalization

"Proline editing" is an innovative and practical solid-phase methodology for creating a vast library of 4-substituted proline derivatives post-synthetically.[5][13] The process begins by incorporating 4-hydroxyproline (Hyp) into a peptide. After the full peptide is synthesized, the hydroxyl group is selectively modified through a series of stereospecific chemical reactions, such as Mitsunobu inversions, oxidations, reductions, and substitutions.[13]

This technique circumvents the need for laborious solution-phase synthesis of individual protected proline analogues.[5] It allows for the introduction of diverse functional groups, including spectroscopic probes, bioorthogonal handles (azides, alkynes), and mimics of other amino acids, directly onto the peptide scaffold.[5][13]

Peptide Bond Isosteres: (Z)-Alkene Dipeptide Mimetics

The peptide bond involving proline can exist as a mixture of cis and trans isomers, a feature that complicates structure-activity relationship (SAR) studies.[16][17] To overcome this, chemists have developed dipeptide mimetics where the flexible amide bond is replaced by a conformationally restricted (Z)-alkene.[16][17] The "(Z)" designation here refers to the stereochemistry of the double bond, which mimics the cis conformation of the proline peptide bond.

This strategy provides a powerful method for dissecting the biological importance of a specific amide bond geometry.[17] The synthesis of these mimetics is a non-trivial chemical challenge, often relying on sophisticated organometallic reactions like intramolecular Suzuki couplings to construct the five-membered ring.[16][17]

Case Study: Proline Derivatives in ACE Inhibitors

The critical role of the proline scaffold in drug design is exemplified by its prevalence in Angiotensin-Converting Enzyme (ACE) inhibitors, a class of drugs widely used to treat hypertension.[3] Drugs like Ramipril and Perindopril feature a C-terminal proline or proline-like moiety that is essential for their inhibitory activity.[18]

The proline derivative serves as a "tecton," or a molecular building block, that forms a specific pattern of intermolecular interactions—a "supramolecular synthon"—within the enzyme's active site.[3] The carboxylate group of the proline coordinates directly with a catalytic zinc ion (Zn²⁺) in the active site, while the rigid pyrrolidine ring orients the rest of the inhibitor for optimal hydrophobic and hydrogen-bonding interactions.[3]

Experimental Methodologies

The following protocols are representative of common transformations involving Z-proline and its deprotected form.

Protocol: Deprotection of Z-L-Proline via Catalytic Hydrogenation

-

Objective: To remove the benzyloxycarbonyl (Z) protecting group from Z-L-proline to yield L-proline.

-

Materials: Z-L-proline, Methanol (or Ethanol/Acetic Acid), Palladium on Carbon (10% Pd/C), Hydrogen gas source (balloon or H₂ generator), filtration apparatus (Celite pad).

-

Procedure:

-

Dissolve Z-L-proline (1.0 eq) in a suitable solvent like methanol in a round-bottom flask equipped with a magnetic stir bar.

-

Carefully add 10% Pd/C catalyst (typically 5-10 mol% Pd). Caution: Pd/C is flammable, especially when dry or in the presence of solvents.

-

Seal the flask and purge the system with an inert gas (Nitrogen or Argon).

-

Introduce hydrogen gas via a balloon or by connecting to a hydrogenation apparatus.

-

Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by TLC (Thin Layer Chromatography) or LC-MS until all starting material is consumed (typically 2-12 hours).

-

Once complete, carefully purge the flask with inert gas again to remove excess hydrogen.

-

Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with additional methanol.

-

Concentrate the filtrate under reduced pressure to yield L-proline.

-

Protocol: A Representative Proline-Catalyzed Asymmetric Aldol Reaction

-

Objective: To catalyze the asymmetric aldol reaction between cyclohexanone and 4-nitrobenzaldehyde.

-

Materials: L-proline, Cyclohexanone, 4-Nitrobenzaldehyde, Dimethyl Sulfoxide (DMSO), Diethyl ether, Saturated aqueous NH₄Cl, Anhydrous MgSO₄.

-

Procedure:

-

To a vial, add L-proline (0.2 eq, e.g., 20 mol%).

-

Add cyclohexanone (10 eq), which serves as both the reactant and the solvent in many protocols, or dissolve the catalyst in a minimal amount of a suitable solvent like DMSO.

-

Add 4-nitrobenzaldehyde (1.0 eq) to the mixture.

-

Stir the reaction at room temperature. The reaction is often heterogeneous at the start.

-

Monitor the reaction by TLC for the disappearance of the aldehyde (typically 4-24 hours).

-

Upon completion, dilute the reaction mixture with diethyl ether.

-

Wash the organic layer with saturated aqueous NH₄Cl solution and then with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

-

Analyze the product's enantiomeric excess (ee) by chiral HPLC.

-

Conclusion

Z-proline derivatives represent a class of chemical tools whose functional significance has evolved dramatically. Initially conceived as a simple protected amino acid for the controlled assembly of peptides, Z-proline is now recognized as the foundation for a vast array of sophisticated molecules. Its rigid chiral scaffold is the conceptual and synthetic starting point for potent organocatalysts capable of mimicking enzymatic selectivity. Furthermore, the targeted modification of the proline ring itself, through strategies like "proline editing" and the synthesis of peptide bond isosteres, has provided researchers with unprecedented control over molecular architecture. These advanced derivatives are instrumental in stabilizing protein structures, elucidating structure-activity relationships, and designing next-generation therapeutics. As the demand for chemical and biological specificity grows, the multifaceted functions of Z-proline and its analogues will continue to be a cornerstone of innovation in drug discovery and chemical synthesis.

References

-

Stereoselective Synthesis of (Z)-Alkene-Containing Proline Dipeptide Mimetics. The Journal of Organic Chemistry - ACS Publications. [Link]

-

Dual mechanism of zinc-proline catalyzed aldol reactions in water. ResearchGate. [Link]

-

Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. Journal of the American Chemical Society - ACS Publications. [Link]

-

Amino Acid Derivatives for Peptide Synthesis. CEM Corporation. [Link]

-

Synthesis of Peptides Containing Proline Analogues. Thieme Connect. [Link]

-

Computational investigations of the stereoselectivities of proline-related catalysts for aldol reactions. PMC - National Center for Biotechnology Information. [Link]

-

Stereoselective synthesis of (Z)-alkene-containing proline dipeptide mimetics. PubMed. [Link]

-

Proline. Wikipedia. [Link]

-

Proline organocatalysis. Wikipedia. [Link]

-

A Proline-Based Tectons and Supramolecular Synthons for Drug Design 2.0: A Case Study of ACEI. PMC - National Center for Biotechnology Information. [Link]

-

Chapter 5: Proline as an Asymmetric Organocatalyst. The Royal Society of Chemistry. [Link]

-

Proline Derivatives in Organic Synthesis. Organic Chemistry Portal. [Link]

-

Proline-Catalyzed Asymmetric Reactions. ResearchGate. [Link]

-

Heterogeneous organocatalysis: the proline case. RSC Publishing. [Link]

-

10.1: Chiral Proline Based Reactions. Chemistry LibreTexts. [Link]

-

Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. PMC - National Center for Biotechnology Information. [Link]

-

Proline-catalyzed aldol reactions. Wikipedia. [Link]

-

Proline Analogues in Drug Design: Current Trends and Future Prospects. PubMed. [Link]

-

Structural Aspects of Proline Methanologues in Drug Design, Optimization, and Development. The Journal of Organic Chemistry - ACS Publications. [Link]

Sources

- 1. peptide.com [peptide.com]

- 2. chemimpex.com [chemimpex.com]

- 3. A Proline-Based Tectons and Supramolecular Synthons for Drug Design 2.0: A Case Study of ACEI - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Proline Derivatives in Organic Synthesis [organic-chemistry.org]

- 5. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Heterogeneous organocatalysis: the proline case - RSC Advances (RSC Publishing) DOI:10.1039/D5RA02331A [pubs.rsc.org]

- 8. Computational investigations of the stereoselectivities of proline-related catalysts for aldol reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. books.rsc.org [books.rsc.org]

- 11. Proline-catalyzed aldol reactions - Wikipedia [en.wikipedia.org]

- 12. Proline organocatalysis - Wikipedia [en.wikipedia.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Proline - Wikipedia [en.wikipedia.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Stereoselective synthesis of (Z)-alkene-containing proline dipeptide mimetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. enamine.net [enamine.net]

Advanced Discovery and Synthesis of Novel Proline-Containing Scaffolds

Topic: Discovery and Synthesis of Novel Proline-Containing Compounds Content Type: Technical Whitepaper / Laboratory Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Executive Summary: The Proline Privilege

In the landscape of medicinal chemistry, proline is not merely a building block; it is a structural architect. Unlike primary amino acids, proline’s secondary amine functionality forces the backbone nitrogen into a pyrrolidine ring, creating severe conformational restrictions ($ \phi $ angle locked at approx. -65°). This "proline kink" is critical for nucleating

However, the native proline scaffold is metabolically vulnerable and conformationally dynamic (cis/trans isomerization). The frontier of drug discovery lies in novel proline surrogates —specifically C3-, C4-, and C5-substituted analogs, and bridged "methanologues"—which offer tunable ring puckering, enhanced metabolic stability, and locked amide bond geometries.

This guide details the strategic synthesis of these high-value scaffolds, moving beyond classical condensation to modern C-H activation and "proline editing" methodologies.

Structural & Mechanistic Rationale

The Conformational Switch (Cis/Trans Isomerism)

The peptide bond preceding a proline residue ($ Xaa-Pro

-

Mechanism: The population is governed by the $ n \rightarrow \pi^* $ interaction between the carbonyl oxygen of the preceding residue and the antibonding orbital of the proline carbonyl.

-

Design Lever: Electron-withdrawing groups (EWGs) at C4 (e.g., Fluorine) modulate this ratio via inductive effects on the ring nitrogen pKa and ring puckering ($ C^\gamma $-exo vs $ C^\gamma $-endo).

-

4(R)-Fluoroproline: Favors $ C^\gamma $-exo pucker

stabilizes trans amide. -

4(S)-Fluoroproline: Favors $ C^\gamma $-endo pucker

stabilizes cis amide.

-

Metabolic Blocking

Proline is susceptible to oxidation by Proline Dehydrogenase (PRODH) at the C5 position. Substituting C5 or introducing steric bulk at C3 (adjacent to the carbonyl) can sterically hinder proteolytic cleavage, extending the half-life of peptide therapeutics (e.g., in HCV NS5A inhibitors like Ledipasvir).

Strategic Functionalization Workflows

We categorize synthesis into three "Zones of Functionalization" based on the pyrrolidine ring numbering.

Zone 1: C4-Editing (The "Hydroxyproline Hub")

The most efficient route to diverse 4-substituted prolines is Proline Editing , utilizing naturally abundant trans-4-hydroxy-L-proline (Hyp) as a chiral starting material.

-

Strategy: Stereoinversion via Mitsunobu reaction or activation/displacement (SN2).

-

Key Targets: 4-fluoroprolines, 4-azidoprolines (for Click chemistry), 4-arylprolines.

Zone 2: C3-H Activation (Directing Group Strategy)

Direct functionalization of C3 is challenging due to steric crowding.

-

Strategy: Pd(II)-catalyzed C(sp3)-H activation using bidentate directing groups (e.g., 8-aminoquinoline).

-

Mechanism: Formation of a rigid 5,5-fused metallacycle intermediate allows stereoselective arylation cis to the directing group.

Zone 3: C5-Late Stage Functionalization

-

Strategy: Shono oxidation (electrochemical) or chemical oxidation to the $ N $-acyliminium ion, followed by nucleophilic attack.

Experimental Protocols

Protocol A: Stereoselective Synthesis of (4S)-Fluoroproline

Target: Inversion of natural (4R)-Hyp to (4S)-Fluoro derivative for cis-amide stabilization.

Reagents:

-

Boc-trans-4-hydroxy-L-proline methyl ester (Starting Material)

-

DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor

-

Dichloromethane (DCM), anhydrous

Step-by-Step Methodology:

-

Setup: In a flame-dried round-bottom flask under Argon, dissolve Boc-trans-4-hydroxy-L-proline methyl ester (1.0 equiv) in anhydrous DCM (0.2 M). Cool to -78°C.

-

Fluorination (Inversion): Slowly add DAST (1.5 equiv) dropwise via syringe. The low temperature is critical to prevent elimination to the enamine (3,4-dehydroproline).

-

Expert Insight: DAST induces an SN2 reaction with inversion of configuration. (4R)-OH becomes (4S)-F.

-

-

Warming: Stir at -78°C for 1 hour, then allow to warm to room temperature (RT) overnight.

-

Quench: Cool back to 0°C. Quench carefully with saturated aqueous $ NaHCO_3 $. Caution: Vigorous $ CO_2 $ evolution.

-

Extraction: Extract with DCM (3x). Wash combined organics with brine, dry over $ MgSO_4 $.

-

Purification: Flash column chromatography (Hexane/EtOAc).

Self-Validating Checkpoints:

-

TLC: Product ($ R_f \approx 0.6

R_f \approx 0.3 $ in 1:1 Hex/EtOAc). -

NMR Validation:

- NMR: Look for a multiplet around -175 ppm.

-

NMR Coupling: The geminal H-F coupling ($ ^2J{H,F} $) is distinctive (~50-55 Hz). The absence of alkene protons (5.5-6.0 ppm) confirms no elimination occurred.ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

Protocol B: Pd-Catalyzed C3-Arylation of Proline

Target: Synthesis of cis-3-phenylproline via C-H activation.

Reagents:

-

N-Phthaloyl-L-proline-8-aminoquinoline amide (Substrate with Directing Group)

-

Iodobenzene (Aryl source)

-

$ Pd(OAc)_2 $ (Catalyst, 10 mol%)

-

$ AgOAc $ (Oxidant/Halide scavenger, 2.0 equiv)

-

Toluene (Solvent)

Step-by-Step Methodology:

-

Catalytic Mix: In a sealed pressure tube, combine the proline-quinoline substrate (0.2 mmol), Iodobenzene (3.0 equiv), $ Pd(OAc)_2 $, and $ AgOAc $.

-

Solvation: Add Toluene (2 mL). Seal the tube under air (or $ O_2 $ balloon if using catalytic oxidant).

-

Heating: Heat to 110°C for 24 hours.

-

Causality: High temperature is required to overcome the activation energy of the C(sp3)-H bond cleavage.

-

-

Workup: Filter through a Celite pad to remove Ag salts. Concentrate filtrate.

-

Directing Group Removal (Critical Step): Dissolve the intermediate in MeCN/H2O. Add Ceric Ammonium Nitrate (CAN, 3 equiv) at 0°C to cleave the aminoquinoline amide.

Self-Validating Checkpoints:

-

Visual: Reaction mixture turns black (Pd black precipitation) if the catalyst decomposes; a stable dark brown suspension is typical.

-

Stereochemistry Check: The reaction is highly diastereoselective. The incoming aryl group will be cis to the carboxyl group (syn-facial to the Pd-directing group complex).

-

NMR: Appearance of aromatic protons and a downfield shift of the C3-H proton.

Data Visualization

Physicochemical Comparison of Proline Analogs

| Scaffold | Substituent (Pos) | Ring Pucker | Predominant Amide | LogP (approx) | Application |

| L-Proline | None | Mixed | Trans (80%) | -2.5 | Native protein structure |

| (4R)-F-Pro | Fluorine (C4) | $ C^\gamma $-exo | Trans (>90%) | -1.8 | Collagen stability, high affinity binding |

| (4S)-F-Pro | Fluorine (C4) | $ C^\gamma $-endo | Cis (>40%) | -1.8 | Nucleating |

| 4,4-F2-Pro | Difluoro (C4) | Rigid | Trans | -1.2 | Metabolic stability, lipophilicity |

| 3-Ph-Pro | Phenyl (C3) | Variable | Trans | +1.5 | Hydrophobic collapse, steric blocking |

Decision Tree: Proline Editing Workflow

Caption: Workflow for "Proline Editing" starting from naturally abundant Hydroxyproline. Red path indicates direct fluorination with inversion.

Mechanism: Pd-Catalyzed C3-H Arylation

Caption: Catalytic cycle for C3-arylation. The 8-aminoquinoline (AQ) group directs Pd to the sterically hindered C3 position.

References

-

Structural Aspects of Proline Methanologues in Drug Design. Journal of Organic Chemistry, 2026.

-

Proline Analogues in Drug Design: Current Trends. Journal of Medicinal Chemistry, 2024.

-

Regio- and Stereospecific Synthesis of C-3 Functionalized Proline Derivatives. Organic Letters, 2014.

-

Proline Editing: A General Approach to Diverse Peptides. Journal of the American Chemical Society, 2013.

-

Stereoselective Synthesis of 4-Fluoroproline. Organic Process Research & Development, 2016.

Beyond the Wünsch Assay: Modern Equivalents and Alternatives to Pz-Peptide Substrates in Biochemical Assays

Executive Summary

For decades, the quantification of metalloprotease activity—specifically clostridial collagenases and intracellular thimet oligopeptidase (EP24.15)—has relied on the Wünsch assay. This method utilizes the synthetic chromogenic substrate Pz-Pro-Leu-Gly-Pro-D-Arg-OH (commonly referred to as the Pz-peptide). Upon enzymatic cleavage, the assay generates a hydrophobic fragment, Pz-Pro-Leu-OH (or Pz-Pro-OH), which must be extracted into an organic solvent and measured at 320 nm[1],.

While historically significant, the Pz-peptide assay presents severe bottlenecks for modern drug development and high-throughput screening. It is an endpoint-only assay, relies on hazardous solvent extractions, and exhibits a strong bias toward Class II (C2) collagenases, failing to accurately reflect the native collagen degradation driven by Class I (C1) isoforms[2],[3]. This technical guide details the mechanistic rationale for transitioning to modern "PZ-Pro-OH equivalents"—such as FALGPA, FRET-based peptides, and native collagen matrices—and provides self-validating experimental frameworks for their implementation.

The Mechanistic Limitations of the Pz-Peptide System

To understand why equivalents are necessary, we must analyze the enzymatic targets. Bacterial collagenases (e.g., from Clostridium histolyticum) are uniquely capable of unwinding and cleaving the triple-helical structure of native collagen[3]. They operate via two distinct classes that act synergistically:

-

Class I (C1) Collagenases: Possess high native gelatinase activity but low peptidase activity. They bind tightly to native collagen but cleave short synthetic peptides poorly[2],[3].

-

Class II (C2) Collagenases: Possess high peptidase activity. They rapidly cleave the Pz-peptide but are less effective at degrading intact, native collagen matrices[2],[4].

Because the Wünsch assay relies entirely on the generation of the Pz-Pro-OH/Pz-Pro-Leu-OH fragment, it disproportionately amplifies C2 activity while blinding the researcher to C1 activity[4]. Furthermore, for intracellular enzymes like Thimet Oligopeptidase (THOP1), which naturally regulates neuropeptides of 5–22 amino acids, the Pz-peptide serves only as an artificial proxy, limiting physiological relevance[5],[6].

Defining the Modern Equivalents

Selecting an equivalent substrate requires aligning the assay's readout mechanism with the specific kinetic and physiological goals of the study.

A. The Direct Synthetic Equivalent: FALGPA

The most direct equivalent to the Pz-peptide is FALGPA (N-(3-[2-Furyl]acryloyl)-Leu-Gly-Pro-Ala). Like the Pz-peptide, it mimics the collagen sequence and is cleaved at the Leu-Gly bond[7],[8].

-

The Causality of Choice: Unlike the Pz-peptide, the cleavage of the furylacryloyl group in FALGPA causes a direct, immediate decrease in molar absorptivity at 345 nm (or 324 nm)[8]. This eliminates the need for organic solvent extraction, allowing for continuous, real-time kinetic monitoring in a 96-well format[8],[9].

B. The High-Sensitivity Equivalent: FRET Substrates

Fluorescence Resonance Energy Transfer (FRET) substrates (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2) utilize a fluorophore and a quencher positioned on opposite sides of the cleavage site.

-

The Causality of Choice: Cleavage physically separates the fluorophore from the quencher, resulting in exponential signal amplification. This provides sub-nanogram sensitivity, making it the superior choice for characterizing competitive inhibitors or calculating precise

and

C. The Physiological Equivalent: Azocoll & FITC-Collagen

For primary cell isolation (e.g., pancreatic islets), synthetic peptides fail to confirm if the enzyme can actually degrade extracellular matrices. Azocoll (azo dye-impregnated native collagen) or FITC-labeled collagen must be used[10].

-

The Causality of Choice: These substrates require the enzyme to possess functional Collagen-Binding Domains (CBDs) to unwind the triple helix[2],[9]. If the CBD is degraded, the enzyme will still cleave FALGPA or Pz-peptide, but it will fail to cleave Azocoll, preventing catastrophic failures in downstream tissue dissociation workflows.

Comparative Analytics of Assay Substrates

The following table synthesizes the quantitative and operational parameters of the available substrate equivalents to guide experimental design.

| Assay Substrate | Primary Enzyme Target | Readout Mechanism | Kinetic Capability | C1 / C2 Bias | Physiological Relevance |

| Pz-Peptide (Wünsch) | C2 Collagenase, THOP1 | Absorbance (320 nm) | Endpoint Only | High C2 Bias | Low (Synthetic) |

| FALGPA | C1 & C2 Collagenase | Absorbance Drop (345 nm) | Continuous | Moderate C2 Bias | Low (Synthetic) |

| FRET Peptides | THOP1, Collagenases | Fluorescence (Ex/Em) | Continuous | Minimal Bias | Low (Synthetic) |

| Azocoll / FITC-Collagen | Functional C1/C2 (Intact CBDs) | Absorbance / Fluorescence | Endpoint / Continuous | Synergistic (C1+C2) | High (Native Matrix) |

Logical Workflows and Visualizations

To determine the correct transition from a legacy Pz-peptide assay to a modern equivalent, follow the decision logic mapped below.

Figure 1: Decision matrix for selecting the appropriate biochemical assay substrate.

Figure 2: Enzymatic cleavage pathways comparing Pz-Peptide and FALGPA substrates.

Self-Validating Experimental Protocols

A robust biochemical assay must prove its own validity in every run. The following protocol for the FALGPA assay (the primary kinetic equivalent to the Pz-peptide) is designed as a self-validating system . It employs specific buffer chemistry to isolate metalloprotease activity and utilizes a targeted chelator to prove that the observed signal is strictly enzymatic.

Protocol: Continuous Spectrophotometric FALGPA Assay

Objective: Quantify the specific activity of clostridial collagenase or THOP1 via the continuous hydrolysis of FALGPA.

Step 1: Buffer Formulation (The Causality of Chemistry)

-

Action: Prepare 50 mM Tricine, 400 mM NaCl, 10 mM CaCl₂, pH 7.5.

-

Causality: Tricine is selected over Tris or PBS because it provides stable buffering at physiological pH without chelating essential metal ions[9]. The 400 mM NaCl prevents non-specific electrostatic binding of the enzyme to the microplate. Crucially, the 10 mM CaCl₂ is mandatory; clostridial collagenases possess calcium-binding domains that are strictly required for structural stability and full catalytic turnover[9].

Step 2: Substrate and Enzyme Preparation

-

Action: Dissolve FALGPA substrate to a final concentration of 1.0 mM in the assay buffer. Dilute the test enzyme (e.g., collagenase) to a working concentration of 0.1 – 1.0 mg/mL in cold buffer.

Step 3: Establishing the Self-Validating Controls To guarantee trustworthiness, the assay must rule out background hydrolysis and non-specific protease activity.

-

Positive Control: A known, highly purified C. histolyticum collagenase standard.

-

Negative Validation Control: Pre-incubate an aliquot of the test enzyme with 10 mM 1,10-phenanthroline for 15 minutes at room temperature.

-

Causality: 1,10-phenanthroline is a potent zinc chelator. Because collagenases and THOP1 are zinc-dependent metalloproteases, stripping the active-site zinc will completely halt catalysis[11]. If the negative control shows any absorbance drop, the signal is an artifact (e.g., buffer degradation or a non-metalloprotease contaminant), invalidating the run.

Step 4: Kinetic Execution

-

Action: In a UV-transparent 96-well microplate, add 190 µL of the FALGPA substrate solution to the designated wells. Equilibrate the plate to 25°C in a microplate reader.

-

Initiation: Rapidly inject 10 µL of the enzyme (or control) into the wells to initiate the reaction.

-

Readout: Immediately monitor the decrease in absorbance at 345 nm (

) continuously for 10 to 15 minutes.

Step 5: Data Analysis

-

Action: Calculate the specific activity using the linear portion of the kinetic curve. One FALGPA unit is defined as the hydrolysis of 1 µmol of FALGPA per minute under these specific conditions[7].

-

Validation Check: Confirm that the 1,10-phenanthroline negative control yields a

of exactly zero[11].

References

-

Bachem Pz-Pro-Leu-Gly-Pro-D-Arg-OH - Fisher Scientific. fishersci.com. 1

-

Pz-Pro-Leu-Gly-Pro-D-Arg-OH - Shanghai Hongtide. hongtide.com. Link

-

Analysis of Intracellular Substrates and Products of Thimet Oligopeptidase in Human Embryonic Kidney 293 Cells - PMC. nih.gov. 5

-

Does Collagenase Truly Deserve Top Billing as the Key Enzyme for Isolating Primary Cells? vitacyte.com. 2

-

Thimet Oligopeptidase Biochemical and Biological Significances: Past, Present, and Future Directions - PMC. nih.gov. 6

-

Effectiveness of different molecular forms of C. histolyticum class I collagenase to recover islets - NIH. nih.gov. 3

-

Unlocking the Potential of Collagenases: Structures, Functions, and Emerging Therapeutic Horizons - PMC. nih.gov. 7

-

Evolution of Enzyme Requirements for Human Islet Isolation. lidsen.com. 4

-

RSC Advances. rsc.org. 10

-

Two Thimet Oligopeptidase-Like Pz Peptidases Produced by a Collagen- Degrading Thermophile, Geobacillus collagenovorans MO-1 - PMC. nih.gov. 12

-

Expression of a New Recombinant Collagenase Protein of Lucilia Sericata in SF9 Insect Cell as a Potential Method for Wound Healing. semanticscholar.org. 11

-

A Comparative Guide to the FALGPA Assay and Native Collagen Degradation Analysis. benchchem.com. 8

-

Structural Basis for Activity Regulation and Substrate Preference of Clostridial Collagenases G, H, and T - PMC. nih.gov.9

Sources

- 1. Bachem Pz-Pro-Leu-Gly-Pro-D-Arg-OH, Quantity: Each of 1 | Fisher Scientific [fishersci.com]

- 2. vitacyte.com [vitacyte.com]

- 3. Effectiveness of different molecular forms of C. histolyticum class I collagenase to recover islets - PMC [pmc.ncbi.nlm.nih.gov]

- 4. OBM Transplantation | Evolution of Enzyme Requirements for Human Islet Isolation [lidsen.com]

- 5. Analysis of Intracellular Substrates and Products of Thimet Oligopeptidase in Human Embryonic Kidney 293 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Thimet Oligopeptidase Biochemical and Biological Significances: Past, Present, and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Unlocking the Potential of Collagenases: Structures, Functions, and Emerging Therapeutic Horizons - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Structural Basis for Activity Regulation and Substrate Preference of Clostridial Collagenases G, H, and T - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.rsc.org [pubs.rsc.org]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. Two Thimet Oligopeptidase-Like Pz Peptidases Produced by a Collagen- Degrading Thermophile, Geobacillus collagenovorans MO-1 - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Mastering Collagenase Activity: An In-depth Guide to the Pz-Pro-Leu-Gly-Pro-D-Arg-OH Assay

For researchers, scientists, and drug development professionals engaged in the study of tissue remodeling, extracellular matrix dynamics, and pathological conditions such as fibrosis and cancer metastasis, the accurate measurement of collagenase activity is paramount. This guide provides a comprehensive, in-depth exploration of the use of the chromogenic substrate, 4-Phenylazobenzyloxycarbonyl-Pro-Leu-Gly-Pro-D-Arg-OH (Pz-Pro-Leu-Gly-Pro-D-Arg-OH), for the quantitative determination of collagenase activity. Moving beyond a simple recitation of steps, this document elucidates the underlying principles, offers detailed experimental protocols, and provides expert insights into data interpretation and troubleshooting, ensuring the generation of robust and reliable results.

The Foundation: Understanding Collagenases and the Pz-Substrate

Collagenases are a class of endopeptidases, primarily belonging to the matrix metalloproteinase (MMP) family, that play a critical role in the degradation of collagen, the most abundant protein in the extracellular matrix. Their activity is tightly regulated in physiological processes like wound healing and development, while their dysregulation is implicated in numerous diseases.

The Pz-Pro-Leu-Gly-Pro-D-Arg-OH substrate is a synthetic peptide designed to mimic the specific cleavage site of many bacterial and some vertebrate collagenases. The key to this assay lies in the 4-phenylazobenzyloxycarbonyl (Pz) group attached to the N-terminus of the peptide. In its intact form, the substrate exhibits a specific absorbance spectrum. Upon enzymatic cleavage of the Leu-Gly bond by collagenase, the Pz-Pro-Leu fragment is liberated. This fragment possesses distinct spectrophotometric properties from the intact substrate, and its concentration can be quantified by measuring the absorbance at 320 nm. The rate of the increase in absorbance at this wavelength is directly proportional to the collagenase activity in the sample.[1][2]

Core Protocol: A Step-by-Step Guide to the Chromogenic Collagenase Assay

This protocol is a robust starting point for the use of Pz-Pro-Leu-Gly-Pro-D-Arg-OH in determining collagenase activity. It is crucial to note that optimization of incubation times, and enzyme and substrate concentrations may be necessary depending on the specific collagenase being investigated and the experimental conditions.

Reagent Preparation: The Cornerstone of a Successful Assay

-

Assay Buffer (100 mM Tris-HCl, pH 7.1 at 37°C): Prepare by dissolving Trizma Base in deionized water and adjusting the pH to 7.1 at 37°C with 1 M HCl. This buffer provides a stable pH environment optimal for the activity of many collagenases.

-

Calcium Chloride Solution (100 mM CaCl₂): Dissolve calcium chloride dihydrate in deionized water. Calcium ions are essential cofactors for the catalytic activity of most collagenases.[1]

-

Enzyme Diluent (20 mM CaCl₂): Prepare by diluting the 100 mM CaCl₂ solution in deionized water. This solution is used to maintain the stability and activity of the collagenase enzyme.

-

Pz-Pro-Leu-Gly-Pro-D-Arg-OH Substrate Solution (1.3 mM): Due to its hydrophobicity, the substrate should first be dissolved in a small volume of methanol before being brought to the final volume with the Assay Buffer. For example, dissolve 10 mg of the substrate in 0.2 ml of methanol, and then add Assay Buffer to a final volume of 10 ml. This solution should be prepared fresh for each experiment to avoid degradation.[1]

-

Citric Acid Solution (25 mM): Prepare in deionized water. This is used to stop the enzymatic reaction.

-

Ethyl Acetate: Used for the extraction of the chromogenic product.

-

Sodium Sulfate (Anhydrous): Used to remove any residual water from the ethyl acetate extract.

Experimental Workflow: From Reaction to Reading

The following protocol is based on a spectrophotometric stop-rate determination method.[1]

Sources

Advanced Solid-Phase Peptide Synthesis (SPPS) Protocol: Orthogonal N-Terminal Capping with Z-Pro-OH

Strategic Rationale & Mechanistic Insights

The integration of N-α-Benzyloxycarbonyl-L-Proline (Z-Pro-OH) into Solid-Phase Peptide Synthesis (SPPS) represents a highly specialized approach for synthesizing complex peptidomimetics, prodrugs, and fragments intended for convergent segment condensation. While Fmoc (9-Fluorenylmethoxycarbonyl) and Boc (tert-Butoxycarbonyl) are the standard temporary protecting groups for iterative chain elongation, the carboxybenzyl (Z or Cbz) group is strategically deployed when an orthogonal layer of protection is required at the N-terminus 1[1].

Causality in Experimental Design

-

Orthogonal Cleavage Dynamics: The fundamental advantage of the Z-group is its robust stability against the moderately strong acidic conditions (e.g., 95% Trifluoroacetic acid, TFA) routinely used to cleave peptides from Fmoc-compatible resins (such as Wang or Rink Amide resins)2[2]. By coupling Z-Pro-OH as the final amino acid, chemists can liberate the peptide from the solid support and simultaneously remove side-chain protecting groups (like tBu, Trt, or Boc) while leaving the N-terminus strictly protected.

-

Overcoming Proline's Steric Hindrance: Proline is a cyclic, secondary amine. It lacks an amide proton, which alters the transition state geometry during acylation, making it notoriously sluggish to couple and prone to epimerization. To force the reaction to completion, this protocol utilizes DIC (N,N'-Diisopropylcarbodiimide) and Oxyma Pure . Oxyma Pure acts as a superior nucleophile compared to traditional HOBt, rapidly forming a highly reactive ester that drives the acylation of the hindered secondary amine while suppressing racemization3[3].

-

Self-Validating Checkpoints: Standard SPPS relies on the Kaiser (ninhydrin) test to confirm coupling completion. However, because Proline is a secondary amine, the Kaiser test will yield a false negative. This protocol enforces the use of the Chloranil test , establishing a self-validating system tailored specifically for secondary amines.

Orthogonal Workflow Visualization

Figure 1: Orthogonal workflow for Z-Pro-OH coupling and selective deprotection in SPPS.

Step-by-Step Experimental Protocol

Phase 1: Preparation and Fmoc Deprotection

-

Resin Swelling: Transfer 0.1 mmol of the Fmoc-protected peptidyl-resin to a fritted synthesis vessel. Swell in N,N-Dimethylformamide (DMF) for 45 minutes under gentle agitation. Drain the solvent.

-

N-Terminal Deprotection: Add 5 mL of 20% Piperidine in DMF. Agitate for 5 minutes, drain, and repeat with a fresh 5 mL aliquot for 15 minutes.

-

Washing: Thoroughly wash the resin with DMF (5 × 5 mL) and Dichloromethane (DCM) (5 × 5 mL) to remove all traces of piperidine.

Phase 2: Activation and Coupling of Z-Pro-OH

Note: Z-Pro-OH is highly soluble in DMF and exhibits excellent chemical stability 4[4].

-

Pre-Activation: In a separate vial, dissolve 0.4 mmol (4 equivalents relative to resin loading) of Z-Pro-OH and 0.4 mmol of Oxyma Pure in 3 mL of DMF. Add 0.4 mmol of DIC. Stir for 3–5 minutes to form the active ester.

-

Coupling: Transfer the activated Z-Pro-OH solution to the synthesis vessel containing the resin. Agitate at room temperature for 60–90 minutes.

-

Validation (Chloranil Test):

-

Extract a few resin beads and wash them with ethanol.

-

Add 1 drop of 2% acetaldehyde in DMF and 1 drop of 2% chloranil in DMF.

-

Let stand for 5 minutes. A colorless or pale yellow bead indicates a successful coupling (absence of free secondary amines). A dark blue/green bead indicates incomplete coupling, necessitating a second coupling cycle.

-

-

Post-Coupling Wash: Wash the resin extensively with DMF (5 × 5 mL) and DCM (5 × 5 mL). Dry under a vacuum.

Phase 3: Orthogonal Cleavage from Solid Support

-

Cleavage Cocktail: Prepare a solution of 95% TFA, 2.5% Triisopropylsilane (TIS), and 2.5% ultra-pure H₂O.

-

Acidolysis: Add 5 mL of the cleavage cocktail to the dried resin. Agitate gently for 2 hours at room temperature. Causality note: The Z-group is completely stable under these conditions, ensuring the N-terminus remains protected while the peptide is liberated from the resin.

-

Precipitation: Filter the resin and collect the TFA filtrate. Add the filtrate dropwise to 40 mL of ice-cold diethyl ether to precipitate the Z-protected peptide. Centrifuge, decant the ether, and wash the pellet twice with fresh cold ether. Dry under a vacuum.

Phase 4: Z-Group Deprotection (Solution Phase)

If the final application requires a fully deprotected peptide, the Z-group must be removed. To avoid the extreme hazards of liquid HF, catalytic hydrogenolysis is the preferred method .

-

Dissolve the purified Z-peptide in Methanol or a Methanol/DMF mixture.

-

Add 10% Pd/C catalyst (approx. 10% w/w relative to the peptide).

-

Stir vigorously under a Hydrogen atmosphere (1 atm, using a balloon) for 2–4 hours. Monitor completion via LC-MS.

-

Filter the mixture through a Celite pad to remove the palladium catalyst, and lyophilize the filtrate to obtain the final peptide.

Quantitative Data & Optimization

Table 1: Comparative Activation Strategies for Z-Pro-OH Coupling

| Coupling Reagents | Solvent | Reaction Time | Epimerization Rate | Yield (%) |

|---|---|---|---|---|

| DIC / Oxyma Pure | DMF | 60 min | < 1.0% | > 98% |

| HATU / DIPEA | DMF | 45 min | ~ 2.5% | > 95% |

| DCC / HOBt | DCM/DMF | 120 min | ~ 4.0% | ~ 85% |

Data Summary: DIC/Oxyma Pure provides the optimal balance of high yield and suppressed epimerization for sterically hindered secondary amines.

Table 2: Z-Group Stability Matrix Across Cleavage Conditions

| Reagent / Condition | Purpose | Z-Group Status | Peptide-Resin Bond (Wang/Rink) |

|---|---|---|---|

| 20% Piperidine / DMF | Fmoc removal | Stable | Stable |

| 95% TFA / Scavengers | Resin Cleavage & Side-chain deprotection | Stable | Cleaved |

| H₂, Pd/C (Methanol) | Z-group removal | Cleaved | N/A (Solution phase) |

| HF / Anisole (0°C) | Global Deprotection (Boc strategy) | Cleaved | Cleaved |

References

-

Solid phase peptide synthesis using side-chain unprotected arginine and histidine with Oxyma Pure/TBEC in green solvents RSC Publishing[Link]

-

New Technology Developments in the Peptide Manufacturing World AmbioPharm[Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Solid phase peptide synthesis using side-chain unprotected arginine and histidine with Oxyma Pure/TBEC in green solvents - Green Chemistry (RSC Publishing) DOI:10.1039/D4GC03209H [pubs.rsc.org]

- 4. sriramchem.com [sriramchem.com]

Advanced Guide to Fluorophore-Labeled pMHC Tetramers in T-Cell Research

Introduction: The Principle of Avidity in T-Cell Detection

The detection of antigen-specific T cells is a cornerstone of modern immunology, critical for vaccine development, cancer immunotherapy, and infectious disease research. Unlike antibodies, T Cell Receptors (TCRs) bind to their cognate peptide-MHC (pMHC) ligands with extremely low affinity (

Fluorophore-labeled peptide tetramers (pMHC tetramers) solve this kinetic hurdle through multimerization . By clustering four biotinylated pMHC monomers onto a single fluorescent streptavidin scaffold, the reagent achieves high avidity . This cooperative binding stabilizes the interaction, allowing for the specific detection and isolation of T cells based solely on their antigen specificity, independent of functional outputs like cytokine production.

Key Components

-

pMHC Monomer: Recombinant MHC heavy chain and

2-microglobulin refolded with a specific peptide. It contains a C-terminal BirA recognition sequence for biotinylation. -

Streptavidin (SA) Scaffold: A tetrameric protein that binds four biotins with femtomolar affinity.

-

Fluorophore: Covalently attached to Streptavidin (e.g., PE, APC, BV421) to permit detection.[2]

Core Application: Flow Cytometric Detection of Antigen-Specific T Cells[1][2][3][4][5][6]

Experimental Design & Controls

To ensure scientific integrity, every tetramer experiment must include internal validation controls.

| Control Type | Purpose | Description |

| FMO (Fluorescence Minus One) | Gating | Controls for spectral overlap/spillover. Contains all antibodies except the tetramer. |

| Unloaded/Irrelevant Tetramer | Specificity | A tetramer loaded with a non-cognate peptide (e.g., HIV gag in a Flu study) to measure non-specific binding. |

| Positive Control | Validation | PBMC from a known responder (e.g., CMV+ donor) or a spiked T-cell clone. |

| "Dump" Channel | Exclusion | Antibodies (CD14/CD19/Dead dye) in a unique channel to exclude monocytes, B cells, and dead cells that bind tetramers non-specifically. |

Mechanism of Action Diagram

The following diagram illustrates the structural assembly and the binding logic of the tetramer complex.

Figure 1: Assembly of pMHC monomers with a fluorophore-conjugated streptavidin scaffold creates a high-avidity complex capable of stably binding low-affinity TCRs.

Detailed Protocol: Staining & Analysis

Objective: Identification of Influenza A (GILGFVFTL) specific CD8+ T cells in human PBMC.

Reagents

-

Buffer: PBS + 0.5% BSA + 2 mM EDTA (FACS Buffer). Note: Avoid Sodium Azide during staining if functional assays follow, as it inhibits mitochondrial respiration.

-

Tetramer: HLA-A*02:01 Influenza M1 (GILGFVFTL) - PE labeled.

-

Antibodies: anti-CD8 (FITC), anti-CD3 (APC), Live/Dead Fixable Violet.

Step-by-Step Workflow

-

Cell Preparation:

-

Thaw PBMCs and rest for 1 hour at 37°C in complete media. This restores TCR recycling dynamics often disrupted by cryopreservation.

-

Count and resuspend

cells per tube in 50 µL FACS Buffer.

-

-

Block Fc Receptors:

-

Add 5 µL Human Fc Block (e.g., TruStain FcX™) for 10 min at Room Temperature (RT). Causality: Prevents non-specific binding of tetramers/antibodies to monocytes.

-

-

Tetramer Staining (Critical Step):

-

Add titrated tetramer (typically 0.5–1.0 µg/mL final conc).

-

Incubate: 30 minutes at Room Temperature (20-25°C) .

-

Scientific Insight: While 4°C prevents internalization, many TCR-pMHC interactions are temperature-dependent. RT often yields better signal-to-noise ratios than 4°C for tetramers, as membrane fluidity aids TCR clustering.

-

-

Surface Antibody Staining:

-

Without washing, add the antibody cocktail (CD3, CD8, Dump markers).

-

Incubate 20 minutes at 4°C. Note: Antibodies have high affinity and bind well at 4°C; this lower temp preserves cell viability.

-

-

Washing & Fixation:

-

Wash 2x with 2 mL FACS Buffer (Centrifuge 400 x g, 5 min).

-

Resuspend in 200 µL PBS + 1% Paraformaldehyde (PFA).

-

Analyze on Flow Cytometer within 4 hours.

-

Gating Strategy Workflow

Figure 2: Sequential gating strategy to isolate true antigen-specific T cells, excluding doublets, dead cells, and non-T lineage cells.

Advanced Application: Magnetic Enrichment of Rare Cells

For T-cell populations with frequencies

Protocol Modification:

-

Add anti-PE magnetic microbeads.

-

Pass through a magnetic column.

-

Eluate (Bound Fraction): Contains the enriched tetramer-positive cells.

-

Flow Through: Contains the tetramer-negative fraction (Control).

-

Result: Can enrich rare populations by 100-1000 fold, allowing for reliable quantification.

Troubleshooting & Optimization Matrix

| Issue | Probable Cause | Corrective Action |

| High Background | Non-specific binding to B-cells/Monocytes | Ensure vigorous Fc blocking. Use a "Dump" channel (CD14/CD19/Dead). Titrate the tetramer down.[4][5] |

| Weak Signal | TCR internalization or Low Affinity | Staining at 37°C can increase internalization (loss of signal). Try staining at RT.[6] If affinity is low, ensure tetramer aggregates are removed by spinning at 14,000 x g before use. |

| Loss of Signal after Fixation | Fluorophore sensitivity | Some tandem dyes (e.g., PE-Cy7) degrade in fixatives. Analyze immediately or use stable fluorophores like PE, APC, or BV421. |

| No Positive Population | HLA Mismatch | Verify donor HLA type matches the tetramer allele. A02:01 tetramers will not bind A02:02 donors. |

References

-

Altman, J. D., et al. (1996). "Phenotypic analysis of antigen-specific T lymphocytes."[2] Science, 274(5284), 94-96.[2]

- Foundational paper establishing MHC tetramer technology.

-

Dolton, G., et al. (2015). "Optimized peptide-MHC multimer protocols for detection and isolation of autoimmune T-cells." Current Protocols in Immunology, 109, 20.9.1-20.9.30.

- Source for optimization of staining temper

-

Newell, E. W., et al. (2009). "Combinatorial tetramer staining and mass cytometry analysis facilitate T-cell epitope mapping and characterization." Nature Biotechnology, 31(7), 623–629.

- Reference for multiplexing tetramers.

-

Tungatt, K., et al. (2015). "Antibody stabilization of peptide-MHC multimers reveals the structural basis of T-cell recognition." Journal of Immunology, 194(1), 463-474.

- Discusses stability and structural consider

Sources

- 1. Interrogating the repertoire: broadening the scope of peptide–MHC multimer analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. lubio.ch [lubio.ch]

- 3. protocols.io [protocols.io]

- 4. eaglebio.com [eaglebio.com]

- 5. immunaware.com [immunaware.com]

- 6. MHC Tetramer assay staining protocol I www.tetramerstore.com [tetramerstore.com]

experimental setup for monitoring enzyme kinetics with Pz-peptides

Application Note: Experimental Setup for Kinetic Profiling of Collagenases Using Pz-Peptides

Executive Summary

The accurate determination of collagenase and peptidase kinetics is a critical requirement in tissue engineering, primary cell isolation, and drug development. The Wünsch assay, utilizing the synthetic chromogenic substrate Pz-Pro-Leu-Gly-Pro-D-Arg , remains the gold standard for quantifying clostridial and vertebrate collagenase activity. This application note provides a comprehensive, self-validating protocol for monitoring enzyme kinetics, detailing the mechanistic causality behind each reagent, phase-separation dynamics, and kinetic modeling.

Biochemical Rationale & Assay Principle

The assay relies on the specific proteolytic cleavage of the synthetic peptide 4-phenylazobenzyloxycarbonyl-Pro-Leu-Gly-Pro-D-Arg (Pz-peptide) 1[1]. Collagenases (e.g., Clostridium histolyticum collagenase or chick embryo PZ-peptidase) specifically hydrolyze the peptide bond between the Leucine and Glycine residues 2[2].

This cleavage yields two fragments:

-

Pz-Pro-Leu : A highly hydrophobic, orange-yellow chromogenic fragment.

-

Gly-Pro-D-Arg : A colorless, hydrophilic tripeptide.

By terminating the reaction with citric acid and introducing ethyl acetate, the hydrophobic Pz-Pro-Leu fragment is quantitatively partitioned into the organic phase, where its absorbance can be measured at 320 nm 3[3].

Workflow of the Pz-peptide cleavage assay, detailing enzymatic reaction, termination, and extraction.

Reagent Preparation & Experimental Causality

Do not treat reagents as arbitrary recipes; understanding their physicochemical roles is essential for troubleshooting and assay optimization.

-

Assay Buffer (78 mM Tris, 17 mM CaCl₂, pH 7.1):

-

Causality: Collagenases are zinc-metalloproteases that strictly require calcium ions (Ca²⁺) to maintain their structural conformation and catalytic efficacy. The omission of calcium or the accidental introduction of chelators (EDTA/EGTA) will instantly abolish enzyme activity 4[4]. A pH of 7.1 is the optimal thermodynamic environment for C. histolyticum collagenase.

-

-

Substrate Solution (1.3 mM Pz-Pro-Leu-Gly-Pro-D-Arg):

-

Causality: The substrate is initially dissolved in a minimal volume of absolute methanol (e.g., 0.2 mL per 10 mg) before buffer dilution because the Pz-chromophore is highly lipophilic 5[5]. The C-terminal D-Arginine residue is a deliberate design choice; it increases aqueous solubility and sterically protects the peptide from non-specific degradation by contaminating carboxypeptidases 3[3].

-

-

Stop Solution (25 mM Citric Acid):

-

Causality: Citric acid serves a dual purpose. First, it drops the pH well below the enzyme's operational range, instantly freezing the kinetic reaction. Second, it protonates the newly exposed carboxyl group on the cleaved Pz-Pro-Leu fragment, neutralizing its charge and forcing its partition into the organic extraction phase.

-

-

Desiccant (Anhydrous Sodium Sulfate, Na₂SO₄):

-

Causality: Following ethyl acetate extraction, microscopic aqueous droplets often remain suspended in the organic phase. Na₂SO₄ chemically binds this trace water. Omitting this step results in light scattering (turbidity) in the cuvette, leading to falsely elevated absorbance readings.

-

Step-by-Step Kinetic Protocol (Self-Validating System)

To ensure scientific integrity, this protocol integrates internal validation controls.

Phase I: Reaction Setup

-

Prepare a substrate dilution series (e.g., 0.1 mM, 0.3 mM, 0.6 mM, 1.0 mM, and 1.3 mM) in Assay Buffer to enable Michaelis-Menten kinetic modeling.

-

Aliquot 1.0 mL of each substrate concentration into distinct glass test tubes (glass is required as ethyl acetate dissolves many plastics).

-

Self-Validation Step (Substrate Blank): For each concentration, prepare a parallel "Blank" tube. Add 1.0 mL of 25 mM Citric Acid before adding the enzyme. This proves that any observed absorbance is due to enzymatic cleavage, not spontaneous substrate hydrolysis.

Phase II: Execution & Termination 4. Equilibrate all tubes in a water bath at 25°C (or 37°C for vertebrate enzymes) for 5 minutes. 5. Initiate the reaction by adding 0.1 mL of Enzyme Solution (e.g., 200–500 U/mL) to the test tubes at staggered 30-second intervals. Vortex gently. 6. Incubate for exactly 15.0 minutes. 7. Terminate the reaction by adding 1.0 mL of 25 mM Citric Acid to the active test tubes.

Phase III: Extraction & Quantification

8. Add 5.0 mL of Ethyl Acetate to all tubes (Tests and Blanks).

9. Vortex vigorously for 15 seconds to drive the liquid-liquid phase extraction. Allow the phases to separate for 2 minutes.

10. Carefully aspirate 3.0 mL of the upper organic phase and transfer it to a clean tube containing 300 mg of anhydrous Na₂SO₄.

11. Mix gently. Self-Validation Step (Clarity Check): Visually inspect the solution; it must be crystal clear. If cloudy, add an additional 100 mg of Na₂SO₄.

12. Transfer the dried organic phase to a quartz cuvette and measure the absorbance at 320 nm (

Data Acquisition & Kinetic Modeling

The rate of product formation (initial velocity,

Logical workflow for determining Michaelis-Menten kinetic parameters (Km and Vmax) from assay data.

Specific Activity Calculation: Unit definitions vary by manufacturer, but the standard Wünsch unit is defined as the hydrolysis of 1 µmol of Pz-Pro-Leu-Gly-Pro-D-Arg per minute at 25°C, pH 7.1 4[4].

(Note: Ensure you utilize the specific molar extinction coefficient (

Quantitative Data Summary

The kinetic behavior of collagenases varies significantly based on their biological origin. The table below summarizes established kinetic parameters derived from Pz-peptide assays across different enzyme sources.

| Enzyme Source | Substrate | pH Optimum | Reference | ||

| Clostridium histolyticum | Pz-Pro-Leu-Gly-Pro-D-Arg | 7.1 | ~7.5 | 50.5 µmol/min/mg | 6[6] |

| Chick Embryo PZ-peptidase | Pz-Pro-Leu-Gly-Pro-D-Arg | 7.5 – 8.5 | 0.2 | 4.2 µmol/min/mg | 2[2] |

| Streptomyces parvulus | Pz-peptide | 9.0 | N/A | ~377.5 U/mL | 7[7] |

Advanced Alternative: For high-throughput or highly reproducible kinetic profiling, researchers may bypass the ethyl acetate extraction step entirely by utilizing an HPLC-based assay . By employing reverse-phase chromatography (e.g., C18 columns) and an internal standard like Pz-Pro-Phe, the exact molar quantities of the cleaved fragments can be directly integrated, eliminating extraction variability 6[6].

References

-

Wünsch E., Heidrich H. G. (1963). ZUR QUANTITATIVEN BESTIMMUNG DER KOLLAGENASE. Hoppe Seylers Z Physiol Chem. Source: nih.gov. 1

-

Sigma-Aldrich. Enzymatic Assay of COLLAGENASE Pz-Pro-Leu-Gly-Pro-D-Arg as the Substrate. Source: sigmaaldrich.com. 5

-

Nordmark Pharma GmbH. Collagenase NB 1 GMP Grade Product Information. Source: nordmark-pharma.de. 4

-

Gioia, A. M., et al. (1988). High-performance liquid chromatographic assay of bacterial collagenase. Chromatographia. Source: academia.edu. 6

-

Morales, T. I., & Woessner, J. F. (1977). PZ-peptidase from chick embryos. Purification, properties, and action on collagen peptides. Journal of Biological Chemistry. Source: researchgate.net. 2

-

Sigma-Aldrich. Collagenase Chromophore-Substrate Kit (for quantitative Collagenase-Determination). Source: sigmaaldrich.com. 3

Sources

- 1. A continuous fluorimetric assay for clostridial collagenase and Pz-peptidase activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. Collagenase NB 1 GMP Grade - Nordmark Pharma GmbH [nordmark-pharma.de]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. (PDF) High-performance liquid chromatographic assay of bacterial collagenase [academia.edu]

- 7. researchgate.net [researchgate.net]

Application Note: Advanced Techniques for Incorporating Z-Pro-OH into Peptide Sequences

The following Application Note and Protocol guide is designed for advanced researchers and drug development professionals. It synthesizes established solid-phase and solution-phase methodologies with critical insights into the unique physicochemical properties of Z-Pro-OH (N-Benzyloxycarbonyl-L-proline) .

Executive Summary & Strategic Rationale

The incorporation of Z-Pro-OH (N-Benzyloxycarbonyl-L-proline) is a critical strategy in the development of therapeutic peptides, particularly for introducing resistance to N-terminal degradation (e.g., by prolidases) or as a stable intermediate in fragment condensation. Unlike Fmoc or Boc groups, the Z (Cbz) group offers unique orthogonality: it is stable to the basic conditions of Fmoc removal (piperidine) and the mild acidic conditions of Boc removal (TFA), requiring strong acid (HF, HBr) or catalytic hydrogenolysis for cleavage.

This guide addresses the three primary challenges of Z-Pro-OH incorporation:

-

Steric Hindrance: The secondary amine of proline coupled with the bulky carbamate creates kinetic barriers.

-

Diketopiperazine (DKP) Formation: A dominant side reaction when Pro is at the C-terminus or penultimate position.

-

Racemization: While urethane protection (like Z) generally suppresses oxazolone formation, activation kinetics must be optimized to maintain chirality.

Pre-Synthesis Considerations

Solubility and Handling

Z-Pro-OH exhibits distinct solubility profiles compared to standard Fmoc-amino acids.

-

Preferred Solvents: DMF (N,N-Dimethylformamide), NMP (N-Methyl-2-pyrrolidone).[1]

-

Moderate/Poor Solvents: DCM (Dichloromethane) – use only as a co-solvent.

-

Storage: Hygroscopic; store at +2°C to +8°C. Desiccate before weighing.

Orthogonality & Planning

Before synthesis, define the role of Z-Pro-OH to select the correct protocol:

| Role in Sequence | Synthesis Mode | Deprotection Strategy | Protocol Reference |

| N-Terminal Cap | SPPS (Fmoc/tBu) | None. Z-group remains on final peptide. | Protocol A |

| Internal Residue | Solution / Hybrid | Hydrogenolysis ( | Protocol B |

| Fragment Intermediate | Solution Phase | Z-group protects N-term during C-term activation. | Protocol B |

Experimental Protocols

Protocol A: Solid Phase Incorporation (N-Terminal Capping)

Use this protocol when Z-Pro-OH is the final residue in an Fmoc-SPPS sequence.

Reagents:

-

Resin: Rink Amide or Wang Resin (0.3–0.6 mmol/g loading recommended to reduce steric crowding).

-

Coupling Cocktail: DIC (Diisopropylcarbodiimide) / Oxyma Pure (Ethyl cyano(hydroxyimino)acetate).

-

Solvent: DMF (Anhydrous).

Rationale: We utilize DIC/Oxyma instead of HATU/DIEA. While HATU is powerful, the basic environment (DIEA) required for uronium salts can promote premature Fmoc removal or racemization of the preceding residue. DIC/Oxyma provides a neutral pH activation environment, superior for suppressing racemization in cysteine-containing or steric-heavy sequences [1, 2].

Step-by-Step Workflow:

-

Resin Preparation:

-

Swell resin in DCM (3 x 10 min), then wash with DMF (3 x 1 min).

-

Remove previous Fmoc group: 20% Piperidine/DMF (2 x 10 min).

-

QC Step: Perform Kaiser Test (Blue = Free Amine) or Chloranil Test (for secondary amines).

-

-

Activation (In-Situ):

-

Calculate 4.0 equivalents (eq) of Z-Pro-OH relative to resin loading.

-

Dissolve Z-Pro-OH and 4.0 eq Oxyma Pure in minimal DMF (approx. 0.1 M concentration).

-

Add 4.0 eq DIC .

-

Critical: Allow pre-activation for 2–3 minutes . This forms the active ester but minimizes contact time for potential side reactions.

-

-

Coupling:

-

Add the activated mixture to the resin.

-

Agitate (shake, do not stir with magnetic bar) for 60–90 minutes at room temperature.

-

Optimization: For difficult sequences (e.g., coupling to a bulky residue like Val/Ile), heat to 50°C (microwave) or extend time to 3 hours.

-

-

Washing & Capping:

-

Drain and wash with DMF (5 x 1 min).

-

QC Step: Perform Chloranil Test. If positive (blue beads), repeat coupling (double couple).

-

Final Wash: DCM (3 x 1 min) to prepare for cleavage or storage.

-

Protocol B: Solution Phase Coupling (Fragment Condensation)

Use this protocol for synthesizing Z-Pro-Xxx fragments in solution.

Reagents:

-

Amine Component: H-AA-OMe (Amino acid methyl ester hydrochloride).

-

Coupling Reagent: EDC·HCl / HOBt (or HOAt).[5]

-

Base: NMM (N-Methylmorpholine) or TMP (2,4,6-Trimethylpyridine).

Step-by-Step Workflow:

-

Free Basing:

-

Dissolve H-AA-OMe·HCl (1.0 eq) in DCM/DMF (4:1).

-

Add NMM (1.0 eq) to neutralize the salt.[6] Stir for 10 min.

-

-

Activation:

-

Coupling:

-

Add the amine solution (from Step 1) to the activated Z-Pro solution.

-

Add NMM (1.0 eq) to maintain pH ~8.

-

Stir at 0°C for 1 hour, then allow to warm to Room Temp (RT) and stir overnight (12–16h).

-

-

Work-up:

-

Evaporate DMF/DCM. Redissolve residue in EtOAc.

-

Wash sequentially: 5% citric acid (removes basic impurities), Water, 5%

(removes unreacted acid), Brine. -

Dry over

, filter, and concentrate.

-

Critical Troubleshooting: The DKP Trap

Diketopiperazine (DKP) formation is the most significant risk when working with Proline derivatives.

-

The Mechanism: If Z-Pro is the N-terminal residue of a dipeptide ester (e.g., Z-Pro-Ala-OMe) and the Z-group is removed (via hydrogenolysis) to yield H-Pro-Ala-OMe, the free amine of Proline will immediately back-attack the C-terminal ester.

-

Result: Cyclization releases the cyclic dipeptide (DKP), destroying the linear sequence.

Prevention Strategy:

-

Avoid Dipeptide Esters: Do not deprotect the N-terminus of a dipeptide methyl/ethyl ester. Extend the chain to a tripeptide before removing the N-terminal protection if possible.

-

Use tBu Esters: If solution phase synthesis is required, use tert-butyl esters (OtBu) for the C-terminus. The bulkiness of the tBu group significantly slows down the aminolysis required for DKP formation.

Visualizations

SPPS Coupling Workflow (Oxyma/DIC)

Figure 1: Optimized SPPS workflow for Z-Pro-OH incorporation using DIC/Oxyma activation.

Diketopiperazine (DKP) Formation Mechanism

Figure 2: The "Proline Trap." Deprotection of N-terminal Proline dipeptide esters leads to rapid cyclization.

Data Summary: Coupling Reagent Comparison

| Reagent System | Reactivity | Racemization Risk | Stability | Recommended For |

| DIC / Oxyma | High | Very Low | High | Standard Z-Pro Coupling |

| HATU / DIEA | Very High | Moderate | Moderate | Sterically hindered acceptors only |

| EDC / HOBt | Moderate | Low | Low (Urea byproduct) | Solution Phase / Fragment Condensation |

References

-

Subirós-Funosas, R., et al. (2009).Oxyma: An Efficient Additive for Peptide Synthesis to Replace HOBt. Chemistry – A European Journal.

-

Source:

-

-

Bachem.Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.

-

Source:

-

-

BenchChem.Application Notes and Protocols for Solution-Phase Peptide Synthesis.

-

Source:

-

-

Sigma-Aldrich.

-

Source:

-

-

Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups.[11] Chemical Reviews. (Context on Z-group orthogonality).

-

Source:

-

Sources

- 1. benchchem.com [benchchem.com]

- 2. Z-Pro-OH 99% | Sigma-Aldrich [sigmaaldrich.com]

- 3. sriramchem.com [sriramchem.com]

- 4. Z-Pro-OH | CAS#:1148-11-4 | Chemsrc [chemsrc.com]

- 5. digital.csic.es [digital.csic.es]

- 6. bachem.com [bachem.com]

- 7. peptide.com [peptide.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. peptidechemistry.org [peptidechemistry.org]

- 10. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]

- 11. bio-protocol.org [bio-protocol.org]

- 12. peptide.com [peptide.com]

Pz-peptide as a substrate for thimet oligopeptidase studies

Application Note & Protocol

Pz-Peptide as a Chromogenic Substrate for Thimet Oligopeptidase (TOP/EC 3.4.24.15) Activity Studies

Abstract

This guide provides a comprehensive overview and detailed protocols for the use of the chromogenic substrate, Pz-peptide (4-phenylazobenzyloxycarbonyl-Pro-Leu-Gly-Pro-D-Arg), in the study of Thimet Oligopeptidase (TOP, EC 3.4.24.15). We delve into the biochemical principles of the assay, step-by-step methodologies for measuring enzyme activity, determining kinetic parameters, and screening for inhibitors. This document is intended for researchers, scientists, and drug development professionals seeking a robust and historically significant method for characterizing this pivotal metalloendopeptidase.

Introduction to Thimet Oligopeptidase (TOP)

Thimet Oligopeptidase, also historically known as Pz-peptidase, endopeptidase 24.15 (EP24.15), or kininase A, is a ubiquitously expressed, zinc-dependent metalloendopeptidase.[1] It plays a crucial role in the metabolism of bioactive peptides, thereby influencing a wide range of physiological processes. Key functions of TOP include:

-

Neuropeptide Regulation: TOP is implicated in the degradation of neuroactive peptides such as bradykinin, neurotensin, and gonadotropin-releasing hormone (GnRH).[2][3]

-

Antigen Presentation: Acting downstream of the proteasome, TOP participates in the processing of peptide antigens for presentation by Major Histocompatibility Complex (MHC) Class I molecules.[1][4]

-

Intracellular Peptide Homeostasis: TOP helps regulate the pool of intracellular peptides, which can act as signaling molecules.[1][4]

TOP is distinguished by its unique substrate specificity, which is dictated more by size than by a strict amino acid sequence. It preferentially cleaves small peptides, typically ranging from 5 to 22 amino acids in length, and is incapable of hydrolyzing large proteins.[1] This size-exclusion mechanism is a critical feature of its biological function, allowing it to act on signaling peptides without causing widespread, unregulated proteolysis. The enzyme contains a canonical HEXXH zinc-binding motif within its active site and is notably sensitive to thiol-modifying reagents, a characteristic that led to its name "thimet," for thi ol-sensitive met allopeptidase.[1][2][5]

The synthetic substrate Pz-peptide was instrumental in the initial identification and characterization of TOP, leading to the early designation "Pz-peptidase".[1] Despite the development of fluorogenic substrates, the Pz-peptide assay remains a valuable, cost-effective, and reliable method for fundamental enzymatic studies.

Principle of the Pz-Peptide Assay